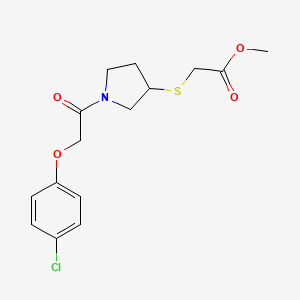

Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4S/c1-20-15(19)10-22-13-6-7-17(8-13)14(18)9-21-12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOICJBYNYQZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chlorophenoxy group. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenoxy Group: This step involves the reaction of a chlorophenol derivative with an appropriate acylating agent to form the chlorophenoxyacetyl intermediate.

Thioester Formation: The final step involves the reaction of the chlorophenoxyacetyl intermediate with a thiol derivative to form the thioester linkage, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's efficacy against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that the compound significantly inhibited cell proliferation, with IC50 values indicating potent activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for developing effective anticancer therapies .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Pyrrolidine derivatives are known for their ability to modulate neurotransmitter systems, which can be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Activity

In a recent study, this compound was tested in models of neurotoxicity induced by glutamate. The compound exhibited protective effects on neuronal cells, reducing oxidative stress markers and enhancing cell viability. This suggests potential applications in conditions like Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Properties

Emerging research has also explored the antimicrobial properties of this compound. Its thioester functional group is hypothesized to contribute to antibacterial activity.

Case Study: Antibacterial Activity

A series of experiments assessed the antibacterial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that the compound exhibited moderate antibacterial activity, suggesting potential utility in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the pyrrolidine ring or the chlorophenoxy group may enhance biological activity or selectivity.

| Modification | Biological Activity | Notes |

|---|---|---|

| Chlorine Substitution | Increased cytotoxicity | Enhances interaction with cellular targets |

| Thioether Group | Neuroprotective effects | Potentially reduces oxidative stress |

| Acetyl Group | Improved solubility | Aids in bioavailability |

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the thioester linkage could be involved in covalent modification of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate is compared with analogs such as Ethyl 2-(4-chlorophenoxy)acetate and Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1). Key differences and similarities are outlined below:

Structural and Functional Group Variations

Key Observations :

Key Findings :

- Microwave-assisted synthesis of the target compound achieves higher yields (85–90%) and shorter reaction times (15 minutes) compared to conventional methods for Ethyl 2-(4-chlorophenoxy)acetate .

- The use of NaOH/DMF/H₂O under microwave irradiation optimizes cyclization and thioether formation, reducing side reactions .

Physicochemical and Bioactivity Insights

- Lipophilicity : The pyrrolidine-thioacetate structure may enhance membrane permeability relative to pyrimidine-based compound 1, which has a bulkier thietane group .

Biological Activity

Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈ClN₃O₃S

- Molecular Weight : 357.84 g/mol

Structural Features

The presence of the 4-chlorophenoxy group and the pyrrolidine ring are significant for the biological activity, as these moieties can influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Inhibition of Enzymatic Pathways : Some studies suggest that derivatives can inhibit specific kinases associated with cancer progression, such as inositol hexakisphosphate kinase (IP6K), which plays a role in cell signaling and proliferation .

- Anticancer Activity : The compound has been studied for its potential to act against various cancer cell lines by inducing apoptosis and inhibiting cell growth. For instance, thiazole-bearing molecules have shown significant anticancer properties, suggesting that similar structural analogs may also possess this activity .

Case Studies and Research Findings

- Antitumor Activity : A study highlighted a series of pyrrolidine derivatives that demonstrated promising antitumor activity against several cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the chlorophenoxy group could enhance cytotoxic effects .

- Cytotoxicity Evaluation : In vitro studies have shown that compounds with similar structures to this compound exhibit significant cytotoxicity against Jurkat cells (a model for T-cell leukemia), with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing that hydrophobic interactions play a crucial role in their binding affinity .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.